molecular formula C24H32N4O3 B3816637 1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol

1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol

Cat. No. B3816637
M. Wt: 424.5 g/mol
InChI Key: RPXMKHMNWZDDIF-UHFFFAOYSA-N
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Description

The compound “1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol” is a complex organic molecule. It contains several functional groups including a benzyl group, a methylamino group, a methoxy group, a pyrazolyl group, and a phenoxy group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials and the specific conditions under which the reactions are carried out .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the various functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the benzyl group might undergo reactions typical of aromatic compounds, while the amino groups might participate in reactions typical of amines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it might interact with biological molecules in the body to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactivity, or investigating its mechanism of action .

properties

IUPAC Name

1-[benzyl(methyl)amino]-3-[2-methoxy-5-[[2-(1H-pyrazol-4-yl)ethylamino]methyl]phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O3/c1-28(16-19-6-4-3-5-7-19)17-22(29)18-31-24-12-20(8-9-23(24)30-2)13-25-11-10-21-14-26-27-15-21/h3-9,12,14-15,22,25,29H,10-11,13,16-18H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXMKHMNWZDDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)CC(COC2=C(C=CC(=C2)CNCCC3=CNN=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol
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1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 3
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1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol
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1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 5
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1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[benzyl(methyl)amino]-3-[2-methoxy-5-({[2-(1H-pyrazol-4-yl)ethyl]amino}methyl)phenoxy]-2-propanol

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